2-chloro-N-(2-methoxyethyl)-N-methylbutanamide
CAS No.: 2098074-49-6
Cat. No.: VC3134743
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098074-49-6 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | 2-chloro-N-(2-methoxyethyl)-N-methylbutanamide |
| Standard InChI | InChI=1S/C8H16ClNO2/c1-4-7(9)8(11)10(2)5-6-12-3/h7H,4-6H2,1-3H3 |
| Standard InChI Key | BFPLCXZLHGVILA-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)N(C)CCOC)Cl |
| Canonical SMILES | CCC(C(=O)N(C)CCOC)Cl |
Introduction
2-Chloro-N-(2-methoxyethyl)-N-methylbutanamide is a synthetic organic compound with a molecular formula of CHClNO and a molecular weight of 193.67 g/mol . This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. The specific structure of 2-chloro-N-(2-methoxyethyl)-N-methylbutanamide includes a chloro substituent, a methoxyethyl group, and a methyl group attached to the nitrogen atom of the amide linkage.
Synthesis
The synthesis of 2-chloro-N-(2-methoxyethyl)-N-methylbutanamide typically involves the reaction of a chloroacetyl chloride with 2-methoxyethylamine and methylamine. This process requires careful control of reaction conditions to ensure the desired product is formed selectively.
textReaction Scheme: Chloroacetyl chloride + 2-Methoxyethylamine + Methylamine → 2-Chloro-N-(2-methoxyethyl)-N-methylbutanamide
Future Directions
Future research on 2-chloro-N-(2-methoxyethyl)-N-methylbutanamide could focus on exploring its biological activity, including antimicrobial and anticancer potential. Additionally, modifications to the compound's structure could enhance its reactivity or selectivity for specific biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume